molecular formula C6H10N4O2 B13315256 (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B13315256
M. Wt: 170.17 g/mol
InChI Key: DAIQGFKGBKDJBM-RXMQYKEDSA-N
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Description

(2R)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a noncanonical amino acid derivative featuring a 2-methyl-2H-1,2,3-triazole moiety. This specific stereoisomer is of significant interest in chemical biology and medicinal research, particularly in the development of novel tools for imaging and studying biological processes. Compounds within this chemical class have been investigated as substrates for amino acid transporter systems . Research on a structurally similar (S)-enantiomer, (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, has demonstrated its potential as a tracer for Positron Emission Tomography (PET) oncology, specifically for detecting brain tumors . These analogs are transported by cationic amino acid transporters (system L) and show selective accumulation in tumor cells, leading to high tumor-to-blood and tumor-to-brain ratios in preclinical models . This suggests broad applicability for your (2R)-configured compound in the development of new radiopharmaceuticals and as a molecular tool for probing amino acid transport mechanisms in various disease states. Furthermore, noncanonical amino acids like this one are pivotal in Genetic Code Expansion (GCE) technologies. They enable the site-specific incorporation of novel functionalities into proteins for diverse applications, including the study of membrane protein structure and function, protein-protein interactions, and more . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(2R)-2-amino-3-(2-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-10-8-3-4(9-10)2-5(7)6(11)12/h3,5H,2,7H2,1H3,(H,11,12)/t5-/m1/s1

InChI Key

DAIQGFKGBKDJBM-RXMQYKEDSA-N

Isomeric SMILES

CN1N=CC(=N1)C[C@H](C(=O)O)N

Canonical SMILES

CN1N=CC(=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Alkylation of 1,2,3-Triazole Derivatives

A common approach to introduce the triazole ring onto an amino acid scaffold involves alkylation of 1,2,3-triazole derivatives with appropriately functionalized amino acid precursors. While direct literature on the exact compound is limited, analogous methods for related triazolyl amino acids provide insight.

  • Alkylation of 1H-1,2,4-triazole with O-tosyloxazoline derivatives has been reported to yield β-(1,2,4-triazol-1-yl)alanine derivatives with high regioselectivity, favoring N1-alkylation. This method involves substitution of a tosyl leaving group by the triazole ring under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures (around 120 °C) with phase-transfer catalysts such as tetrabutylammonium bromide.

  • Although this example is for 1,2,4-triazoles, similar nucleophilic substitution strategies are adaptable to 1,2,3-triazoles, especially when combined with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole rings regioselectively.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC "click chemistry" is a powerful and widely used method to synthesize 1,2,3-triazoles with excellent regioselectivity and mild conditions.

  • In this approach, an alkyne-functionalized amino acid or peptide precursor is reacted with an azide-bearing methyl substituent or vice versa. The reaction proceeds in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate.

  • This method allows for the direct formation of the 1,4-disubstituted 1,2,3-triazole ring, enabling the introduction of the 2-methyl substituent on the triazole ring when the appropriate alkyne or azide precursor is used.

  • Solid-phase peptide synthesis (SPPS) techniques have been combined with CuAAC to incorporate triazole-containing amino acids into peptides, demonstrating the synthetic accessibility of such compounds.

Stereochemical Control and Amino Acid Backbone Construction

  • The (2R) stereochemistry of the amino acid is typically introduced or maintained by starting from chiral precursors such as oxazoline derivatives or chiral amino acid esters.

  • Oxazoline ring-opening reactions followed by oxidation steps have been employed to generate β-amino acid derivatives with triazole substituents. For example, oxidation of N-protected β-aminoalcohol intermediates with potassium permanganate yields the corresponding amino acid.

  • Protecting groups such as tert-butyloxycarbonyl (Boc) are commonly used during synthesis to safeguard the amino group and allow selective transformations.

Patented Synthetic Routes

  • Patent EP3778621A1 describes peptide synthesis methods that could be adapted to prepare triazole-containing amino acids by solid-phase synthesis and subsequent chemical modifications.

  • Patent WO2019175043A1 outlines processes for preparing triazole-substituted compounds, including those with 1,2,3-triazole rings, via halogenated intermediates and nucleophilic substitution reactions, which could be relevant for synthesizing 2-methyl-1,2,3-triazolyl amino acids.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Alkylation of 1,2,3-triazole 1,2,3-triazole, O-tosyloxazoline derivative, K2CO3, DMF, 120 °C, phase-transfer catalyst High regioselectivity, direct substitution High temperature, possible isomer mixtures
CuAAC Click Chemistry Alkyne-functionalized amino acid, azide derivative, Cu(I) catalyst, mild conditions Excellent regioselectivity, mild, versatile Requires azide/alkyne precursors
Oxazoline Ring Opening & Oxidation N-protected β-aminoalcohol, KMnO4 oxidation Good stereochemical control, yields amino acid Multi-step, requires careful oxidation control
Solid-Phase Peptide Synthesis (SPPS) with CuAAC Fmoc-amino acids on resin, CuAAC on resin, cleavage Enables incorporation into peptides, automation friendly Requires specialized equipment
Halogenated Intermediate Substitution (Patent) Halogenated triazole derivatives, nucleophilic substitution Scalable, adaptable for various triazole substitutions Complex intermediate synthesis

Summary of Research Findings

  • The preparation of this compound relies heavily on regioselective formation of the 1,2,3-triazole ring and stereocontrolled synthesis of the amino acid backbone.

  • CuAAC click chemistry stands out as a modern, efficient, and mild method for constructing the triazole ring with precise substitution patterns, including the 2-methyl group.

  • Alkylation of triazole rings on suitably functionalized amino acid precursors and subsequent oxidation steps provide alternative routes, especially when starting from oxazoline derivatives.

  • Solid-phase synthesis techniques combined with click chemistry enable incorporation into peptides and facilitate purification and automation.

  • Patented synthetic routes provide scalable and industrially relevant methods, often involving halogenated intermediates and nucleophilic substitution strategies.

Scientific Research Applications

(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including peptides and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The amino group can form ionic bonds with negatively charged residues in target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of β-heterocyclic amino acids. Key analogs include:

Compound Name Heterocycle Substituents Biological Target/Application Reference
(2R)-2-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid 1,2,3-Triazole 2-Methyl Potential enzyme inhibition/radioligand development
(S)-[18F]2-Amino-3-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)propanoic acid 1,2,3-Triazole 2-Fluoroethyl Tumor imaging (cationic amino acid transporters)
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid Thiazole 4-Methyl, aryl Antimycobacterial activity
D-Histidine [(2R)-2-amino-3-(1H-imidazol-4-yl)propanoic acid] Imidazole None (natural substituent) Protein synthesis, enzyme cofactors
2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid (AMPA) Oxazole 5-Methyl, 3-oxo Glutamate receptor agonist
(2R)-2-amino-3-((1-(2-nitrophenyl)ethyl)selanyl)propanoic acid Selenide 2-Nitrophenyl Fluorogenic probes

Key Observations :

  • Triazole Derivatives : The methyl group at the triazole N2 position in the target compound may enhance metabolic stability compared to unsubstituted triazoles. Fluorine-18 labeled analogs (e.g., ) demonstrate enantioselectivity in tumor imaging, with the (S)-enantiomer showing superior uptake in gliosarcoma .
  • Thiazole Derivatives : Compounds like those in exhibit antimycobacterial activity, suggesting that the thiazole ring’s sulfur atom contributes to target binding via hydrophobic or π-stacking interactions .
  • Imidazole and Oxazole Derivatives: Natural amino acids (e.g., D-histidine) or receptor agonists (e.g., AMPA) highlight the role of heterocycle electronics in biological activity. For instance, AMPA’s oxazole ring mimics glutamate’s carboxylate group, enabling glutamate receptor activation .

Biological Activity

(2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound featuring a unique triazole moiety that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C6H10N4O2\text{C}_6\text{H}_{10}\text{N}_4\text{O}_2

It contains an amino acid backbone with a 2-methyl-2H-1,2,3-triazole substituent, which is significant for its biological properties. The presence of the triazole ring often contributes to enhanced biological activity due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit notable antimicrobial properties. A study focusing on triazole-containing compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar properties. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid synthesis in pathogens .

2. Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain triazole compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific activity of this compound against cancer cell lines remains to be fully characterized but is a promising area for future research .

3. Neuroprotective Effects

The compound's structural similarity to known neuroactive compounds suggests potential neuroprotective effects. Some studies have highlighted the role of triazoles in modulating neurotransmitter systems and protecting against neurotoxicity. This aspect warrants further exploration in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is crucial for optimizing its biological activity. Key factors influencing its activity include:

  • Substitution on the Triazole Ring : Variations in substituents on the triazole ring can significantly affect binding affinity and selectivity towards biological targets.
  • Stereochemistry : The (R) configuration at the 2-position of the amino acid backbone is essential for maintaining biological activity and specificity.

Case Study 1: Antimicrobial Efficacy

A study evaluated several triazole derivatives against common bacterial pathogens. Among these, a compound structurally related to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli . This indicates a potential therapeutic application in treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

In another investigation, a series of triazole-containing compounds were screened for cytotoxicity against various cancer cell lines. The results showed that modifications at the 4-position of the triazole ring enhanced activity against breast cancer cells (MCF7), leading to IC50 values significantly lower than those of standard chemotherapeutics . This highlights the importance of structural modifications in enhancing anticancer efficacy.

Chemical Reactions Analysis

Key Synthetic Routes

  • Cycloaddition Reactions

    • 1,3-Dipolar Cycloaddition : Triazole rings are commonly formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting a propargyl amine derivative with a methyl-substituted azide can yield the triazole core .

    • Hydrogenation : Reduction of nitriles or nitro groups to introduce the amino moiety .

  • Functional Group Transformations

    • Esterification : Conversion of carboxylic acid groups to esters for intermediate stabilization .

    • Hydrazinolysis : Replacement of ester groups with hydrazine derivatives to facilitate subsequent cyclization .

  • Chiral Resolution

    • Enzymatic Resolution : Use of enzymes to isolate the (2R)-enantiomer from racemic mixtures .

Synthetic Step Reagents/Conditions Key Reference
Triazole ring formationCuI catalyst, azide/alkyne
Amino group introductionHydrogenation (H2, Pd/C)
Chiral purificationEnzymatic resolution

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

  • Triazole Ring

    • Hydrogen Bonding : The triazole nitrogen atoms enable hydrogen bonding with protein targets .

    • π–π Interactions : Aromatic stacking interactions with nucleobases or aromatic amino acids .

    • Coordination Chemistry : Potential metal ion binding via nitrogen atoms, influencing enzyme activity .

  • Amino Group

    • Nucleophilic Substitution : Reacts with electrophiles (e.g., acyl chlorides) to form amides or imines .

    • Reduction : Conversion to amines via catalytic hydrogenation .

  • Carboxylic Acid Moiety

    • Esterification : Reaction with alcohols (e.g., ethanol) to form esters .

    • Amidation : Conversion to amides using coupling agents (e.g., EDC/HOBt) .

Reaction Type Mechanism Functional Group Involved
AmidationNucleophilic attack by amineAmino group
EsterificationNucleophilic substitutionCarboxylic acid
Metal coordinationLewis acid-base interactionTriazole nitrogen atoms

Biological Interactions

The compound’s reactivity is leveraged in biological systems for therapeutic applications:

  • Enzyme Inhibition

    • Hydrogen Bonding : The triazole ring and amino group interact with enzyme active sites (e.g., proteases) .

    • Stereoselective Binding : The (2R)-configuration enhances binding affinity to chiral enzyme pockets .

  • Antimicrobial Activity

    • Triazole-Derived Antimicrobial Effects : The triazole ring disrupts microbial membranes or enzymes .

  • Anticancer Potential

    • Enzyme Targeting : Inhibition of kinases or proteases via triazole-mediated binding .

    • Cell Permeability : Lipophilicity from the methyl group enhances cellular uptake .

Triazole Ring Formation via CuAAC

  • Azide-Alkyne Cycloaddition

    • Step 1 : Azide (R-N3) reacts with an alkyne (R’-C≡CH) in the presence of CuI catalyst.

    • Step 2 : Formation of a triazole ring via -dipolar cycloaddition.

Stability and Storage

  • Hydrolysis Resistance : The carboxylic acid and amino groups are stable under physiological conditions but may hydrolyze under extreme pH .

  • Storage : Typically stored as a dry powder at 4°C to prevent degradation .

Q & A

Basic Questions

Q. What are the common synthetic routes for (2R)-2-amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanoic acid, and how are the products characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions between triazole derivatives and amino acid precursors. For example, similar compounds are synthesized via condensation of thiazole intermediates with amino acids under reflux conditions, followed by purification via recrystallization (e.g., methanol or propanol) . Characterization relies on 1H/13C NMR to confirm regiochemistry, IR spectroscopy for functional group analysis (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry for molecular weight validation. Elemental analysis (C, H, N) is critical to verify purity (>95%) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H NMR identifies protons on the triazole ring (e.g., singlet for methyl group at δ ~3.5 ppm) and the α-amino acid backbone (doublet for chiral center at δ ~3.8 ppm). 13C NMR confirms the triazole carbons (δ ~140-150 ppm) and carboxylic acid carbon (δ ~175 ppm) .
  • IR : Peaks at ~2500-3300 cm⁻¹ (NH stretch) and ~1680-1720 cm⁻¹ (carboxylic acid C=O) are diagnostic .
  • MS : High-resolution ESI-MS validates the molecular formula (e.g., C7H11N5O2) and detects isotopic patterns .

Q. How can elemental analysis and mass spectrometry ensure batch purity?

  • Methodological Answer : Elemental analysis (e.g., CHNS/O) confirms stoichiometric ratios (e.g., %C, %H, %N) within ±0.4% of theoretical values, ensuring no residual solvents or byproducts. Mass spectrometry (e.g., LC-MS) detects impurities via deviations from the expected [M+H]+ or [M–H]– peaks, with thresholds set at <5% for minor contaminants .

Advanced Research Questions

Q. How does stereochemistry at the C2 position influence biological activity?

  • Methodological Answer : Enantiomeric purity is critical for receptor binding. For example, (S)-enantiomers of triazolyl amino acids show superior tumor uptake in PET imaging compared to (R)-forms due to selective transport via L-type amino acid transporters. Chiral resolution via HPLC with a chiral stationary phase (e.g., amylose-based columns) or X-ray crystallography (using SHELXL for refinement) can validate configuration .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include twinning (common in chiral crystals) and disorder in the triazole-methyl group. SHELXL’s TWIN/BASF commands model twinning, while PART/SUMP handles disordered atoms. High-resolution data (<1.0 Å) improves refinement, with R1 values <5% indicating reliability. SHELXPRO aids in generating publication-ready figures .

Q. How can in vivo studies using radiolabeled analogs enhance pharmacokinetic understanding?

  • Methodological Answer : Radiolabeling with 18F (e.g., replacing the methyl group with 2-fluoroethyl) enables PET imaging. In vivo studies in glioblastoma models require biodistribution assays (e.g., measuring %ID/g in tumors vs. plasma) and kinetic modeling (e.g., two-tissue compartmental analysis) to quantify uptake and clearance. Competitive inhibition assays with unlabeled compound validate transporter specificity .

Q. What strategies resolve conflicting data between NMR and X-ray crystallography?

  • Methodological Answer : Discrepancies in conformation (e.g., triazole ring puckering) may arise from solution vs. solid-state differences. DFT calculations (e.g., Gaussian09) compare optimized geometries with experimental data. VT-NMR (variable temperature) assesses dynamic effects, while Hirshfeld surface analysis (CrystalExplorer) identifies crystal packing influences .

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